N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide

Description

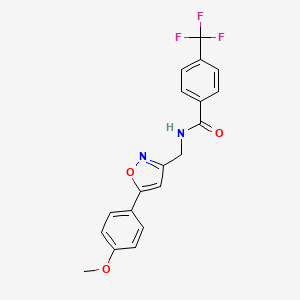

N-((5-(4-Methoxyphenyl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide (CAS: 953014-96-5) is a synthetic benzamide derivative with a molecular formula of C₁₉H₁₅F₃N₂O₃ and a molecular weight of 376.3 g/mol . Its structure features:

- A 4-(trifluoromethyl)benzamide core, which enhances metabolic stability and lipophilicity due to the electron-withdrawing trifluoromethyl (-CF₃) group.

- An isoxazole ring substituted with a 4-methoxyphenyl group at position 5, linked via a methylene bridge to the benzamide nitrogen.

Properties

IUPAC Name |

N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N2O3/c1-26-16-8-4-12(5-9-16)17-10-15(24-27-17)11-23-18(25)13-2-6-14(7-3-13)19(20,21)22/h2-10H,11H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXIWPOOEVZKSEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of an isoxazole ring and a trifluoromethyl group, which are known to influence its biological activity. The molecular formula is , and its IUPAC name reflects the specific functional groups present in the compound.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer progression. For instance, it may target dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis, thereby affecting cell proliferation in cancer cells .

- Receptor Modulation : The presence of the isoxazole moiety allows for interaction with neurotransmitter receptors, potentially influencing pathways related to mood and cognition .

Biological Activity Data

Research studies have reported various biological activities associated with this compound. Below is a summary table highlighting key findings:

Case Studies

-

Anticancer Activity :

A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer. The mechanism involved the downregulation of DHFR, leading to reduced nucleotide synthesis and subsequent cell death . -

Anti-inflammatory Effects :

Another investigation explored the compound's ability to modulate inflammatory responses. It was found to inhibit the activity of lipoxygenases, enzymes that play a crucial role in inflammatory processes, thereby reducing markers of inflammation in vitro .

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Isoxazole vs. Heterocyclic Cores : The target compound’s isoxazole ring contrasts with oxadiazole (LMM5), thiadiazole (8a), and triazine (53) in analogues. These heterocycles influence electronic properties and binding affinities.

- Substituent Effects : The 4-trifluoromethyl group in the target compound provides distinct electronic effects compared to sulfamoyl (LMM5, 53) or chloro (53) groups.

- Molecular Weight : The target compound (376.3 g/mol) is smaller than LMM5 (475.5 g/mol) and 53 (615.1 g/mol), suggesting better membrane permeability .

Structure-Activity Relationship (SAR) Insights

- Isoxazole vs.

- Trifluoromethyl vs. Sulfamoyl : The -CF₃ group (target) may reduce polar interactions compared to -SO₂NH- (LMM5, 53), altering selectivity profiles.

- Methoxy Positioning : The 4-methoxyphenyl group in the target and LMM5 enhances solubility but may sterically hinder binding compared to smaller substituents (e.g., methyl in 8a) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.